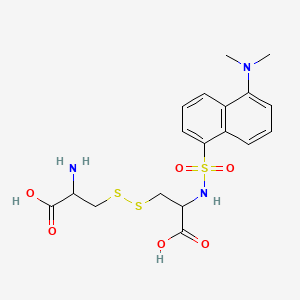

7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid

Overview

Description

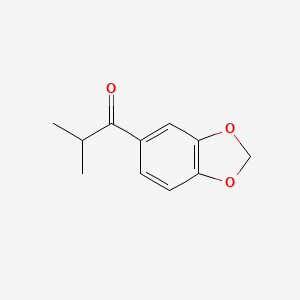

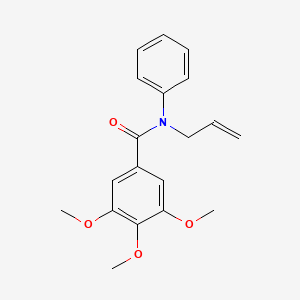

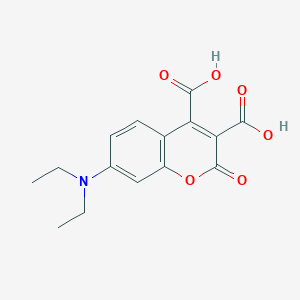

7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid, also known as 7-(Diethylamino)coumarin-3,4-dicarboxylic acid, is a compound used for fluorescence . It has an empirical formula of C15H15NO6 and a molecular weight of 305.28 . It is used as a reagent for the derivatization of amines and proteins .

Physical And Chemical Properties Analysis

This compound is used for fluorescence with an excitation wavelength (λex) of 395 nm and an emission wavelength (λem) of 543 nm in 0.1 M Tris pH 9.0 . It has good solubility in DMF and DMSO .Scientific Research Applications

Laser Dye Applications

7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid has been utilized as a laser dye . Its ability to absorb and emit light at specific wavelengths makes it suitable for laser applications where precise control of light emission is required . The compound’s photophysical properties are critical in determining its effectiveness as a laser medium.

Fluorescent Labeling

This compound is also employed as a fluorescent label in biochemical assays . Its fluorescence allows for the tracking and quantification of biological molecules, providing insights into biological processes and molecular interactions.

Biomedical Inhibitor

In the biomedical field, it serves as an inhibitor . Its inhibitory properties can be harnessed to modulate biological pathways, which is valuable in the study of diseases and the development of therapeutic agents.

Optoelectronic Properties

The compound’s tendency to aggregate can lead to inconsistent optoelectronic properties, which are significant in the development of optoelectronic devices . Understanding and controlling these properties is essential for the design of efficient optoelectronic systems.

Cancer Cell Imaging

Recent studies have synthesized derivatives for applications in living cancer cell imaging . These derivatives exhibit strong emission and are capable of permeating living cells, making them promising tools for visualizing cancer cells.

Photophysical Property Analysis

The compound’s photophysical properties, such as Stokes shifts and solvatofluorochromism, are studied to understand the intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) behavior . These studies contribute to the design of new fluorescent materials with desired properties.

Cytotoxic Activity Assessment

Derivatives of this compound have been assessed for their cytotoxic activity against various cell lines . This research is crucial for the development of new chemotherapeutic agents.

Molecular Design for Anti-Aggregation

Understanding the molecular aggregation and complex formation mechanisms is vital for the molecular design of organic dyes. This knowledge can be used to create dyes with tailored aggregation tendencies or anti-aggregation characteristics for specific applications .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent for the derivatization of amines and proteins . This suggests that its targets could be amines and proteins, where it may bind or interact to modify their structure or function.

Mode of Action

It is known that this compound is used for labeling synthetic peptides for high-throughput detection . This suggests that it may interact with its targets (amines and proteins) through a process of derivatization, which involves the formation of a new compound by the replacement of an atom, or group of atoms, in the molecule.

Result of Action

Its use in the derivatization of amines and proteins suggests that it may alter the structure or function of these molecules, potentially influencing their roles within the cell .

Action Environment

The action of 7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid can be influenced by the environment in which it is present. For instance, its photophysical properties have been studied in various solvents and solvent mixtures . This suggests that factors such as solvent type and concentration can influence its action, efficacy, and stability.

properties

IUPAC Name |

7-(diethylamino)-2-oxochromene-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-3-16(4-2)8-5-6-9-10(7-8)22-15(21)12(14(19)20)11(9)13(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWOAIQVONGIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350926 | |

| Record name | AG-G-99835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid | |

CAS RN |

75240-77-6 | |

| Record name | AG-G-99835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.